molecular formula C20H26N2O4S2 B2667628 N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-2,3,5,6-tetramethylbenzenesulfonamide CAS No. 1211701-95-9

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-2,3,5,6-tetramethylbenzenesulfonamide

Katalognummer: B2667628
CAS-Nummer: 1211701-95-9
Molekulargewicht: 422.56
InChI-Schlüssel: QQXDBMKMAZKVDR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-2,3,5,6-tetramethylbenzenesulfonamide is a useful research compound. Its molecular formula is C20H26N2O4S2 and its molecular weight is 422.56. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-2,3,5,6-tetramethylbenzenesulfonamide is a synthetic compound that exhibits significant biological activity due to its complex molecular structure. This article explores its biological properties, mechanisms of action, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The compound features a unique arrangement of functional groups including:

  • Isothiazolidine moiety : This contributes to its biological reactivity.
  • Sulfonamide group : Known for its antibacterial properties.
  • Tetramethylbenzenesulfonamide structure : Enhances lipophilicity and cellular permeability.
PropertyValue
Molecular FormulaC₁₈H₂₃N₂O₆S
Molecular Weight426.5 g/mol
CAS Number941899-44-1

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in cellular processes. Key mechanisms include:

  • Inhibition of Cyclin-dependent Kinase 2 (CDK2) : This enzyme plays a crucial role in cell cycle regulation. Inhibition can lead to cell cycle arrest and apoptosis in cancer cells, making it a candidate for anticancer therapies.
  • Modulation of signaling pathways : The compound may influence various biochemical pathways associated with cell proliferation and survival.

Biological Activity

Research has demonstrated that this compound exhibits several biological activities:

  • Anticancer Activity : Initial studies indicate that the compound can induce apoptosis in various cancer cell lines by inhibiting CDK2 and other related pathways.
  • Antibacterial Properties : The sulfonamide group is known for its antibacterial effects, potentially making this compound useful in treating bacterial infections.
  • Anti-inflammatory Effects : Some derivatives of sulfonamides have shown promise in reducing inflammation, which could be explored further with this compound.

Case Studies and Research Findings

Several studies have focused on the biological implications of this compound:

  • Study on CDK Inhibition : A study investigated the structural analogs of this compound and their effects on CDK activity. The findings suggested that modifications to the isothiazolidine moiety can enhance inhibitory effects against CDK2.
  • Antibacterial Assays : Preliminary antibacterial assays indicated that the compound demonstrates significant activity against Gram-positive bacteria, suggesting potential therapeutic applications in infectious diseases.

Wissenschaftliche Forschungsanwendungen

Inhibition of Cyclin-dependent Kinase 2 (CDK2)

One of the most significant applications of this compound is its interaction with Cyclin-dependent kinase 2 (CDK2), an essential enzyme involved in cell cycle regulation. Inhibition of CDK2 can lead to cell cycle arrest and potentially induce apoptosis in cancer cells. Initial studies suggest that this compound exhibits significant biological activity against various cancer cell lines, making it a candidate for further research in oncology.

Potential Antitumor Agent

Given its ability to inhibit CDK2, N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-2,3,5,6-tetramethylbenzenesulfonamide may serve as an antitumor agent. Research has indicated that compounds with similar structures have shown efficacy in reducing tumor growth in preclinical models.

Synthesis and Production

The synthesis of this compound typically involves several steps:

  • Formation of the Isothiazolidine Ring : This can be achieved through the reaction of suitable thiols with amines under oxidative conditions.
  • Introduction of the Sulfonamide Group : This step might involve the reaction of sulfonyl chlorides with amines to form sulfonamides.
  • Purification and Characterization : The final product is purified using techniques such as recrystallization or chromatography and characterized using spectroscopic methods.

Case Study 1: Anticancer Activity

A study demonstrated that derivatives of sulfonamides with isothiazolidine structures showed promising results in inhibiting cancer cell proliferation. The specific compound was tested against various cancer cell lines and exhibited a dose-dependent response, indicating its potential as a therapeutic agent.

Case Study 2: Mechanistic Insights

Research focusing on the mechanism of action revealed that the compound's inhibition of CDK2 leads to alterations in cell cycle progression and apoptosis pathways in cancer cells. This study utilized flow cytometry and Western blot analysis to confirm changes in protein expression associated with cell cycle regulation.

Summary Table of Applications

Application AreaDescription
Anticancer ActivityInhibition of CDK2 leading to potential apoptosis in cancer cells
Medicinal ChemistryExploration of biological activities related to cell cycle regulation
Synthesis TechniquesMulti-step organic synthesis involving isothiazolidine ring formation and sulfonamide introduction

Eigenschaften

IUPAC Name

N-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methylphenyl]-2,3,5,6-tetramethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O4S2/c1-13-7-8-18(22-9-6-10-27(22,23)24)12-19(13)21-28(25,26)20-16(4)14(2)11-15(3)17(20)5/h7-8,11-12,21H,6,9-10H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQXDBMKMAZKVDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2CCCS2(=O)=O)NS(=O)(=O)C3=C(C(=CC(=C3C)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.